Hymenosignin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

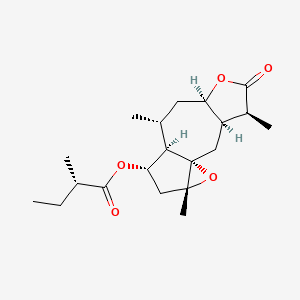

Hymenosignin is a sesquiterpene lactone compound with the molecular formula C20H30O5. It is derived from the plant Hymenoxys insignis and is known for its complex structure, which includes multiple rings and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hymenosignin typically involves the extraction from natural sources, followed by purification processes

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale extraction would involve the use of solvents such as ethanol or methanol, followed by purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Hymenosignin can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other oxidized functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Hymenosignin has several applications in scientific research:

Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory diseases and cancer.

Industry: this compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Hymenosignin exerts its effects involves its interaction with various molecular targets and pathways. It is believed to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response . Additionally, its anticancer effects may be due to its ability to induce apoptosis in cancer cells through the activation of specific cellular pathways .

Comparison with Similar Compounds

Hymenoxon: Another sesquiterpene lactone from the same plant.

Parthenolide: A well-known sesquiterpene lactone with similar biological activities.

Costunolide: Another compound with similar structural features and biological properties.

Uniqueness: Hymenosignin is unique due to its specific structural features, including the presence of multiple rings and ester groups, which contribute to its distinct reactivity and biological activities . Its specific interactions with molecular targets also set it apart from other similar compounds.

Q & A

Basic Research Questions

Q. How should researchers characterize the structural and functional properties of Hymenosignin in preliminary studies?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure and purity . Pair this with in vitro assays (e.g., enzyme inhibition or receptor binding assays) to assess baseline bioactivity. Ensure reproducibility by replicating experiments across multiple batches and documenting batch-to-batch variability .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s mechanisms?

Methodological Answer: Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define scope. For example:

- PICO : Does this compound (Intervention) reduce inflammatory markers (Outcome) in murine macrophage models (Population) compared to dexamethasone (Comparison)?

- FINER : Ensure hypotheses address gaps identified in systematic literature reviews .

Q. How can researchers optimize literature reviews to identify conflicting data on this compound’s pharmacokinetics?

Methodological Answer: Conduct a systematic review using databases like PubMed and Web of Science, filtering for studies with in vivo or ex vivo models. Use PRISMA guidelines to map contradictions, such as discrepancies in bioavailability across species. Tabulate conflicting results (e.g., half-life ranges) and analyze methodological differences (e.g., dosing protocols, analytical techniques) .

Advanced Research Questions

Q. What experimental designs are robust for resolving contradictions in this compound’s dose-response relationships?

Methodological Answer: Implement a factorial design to test multiple variables (e.g., concentration, exposure time, cell type) simultaneously. Use statistical tools like ANOVA with post-hoc tests to isolate confounding factors. For in vivo studies, include positive/negative controls and blinded assessments to reduce bias . Document raw data transparently to enable meta-analysis .

Q. How should researchers validate computational models predicting this compound’s interaction with target proteins?

Methodological Answer: Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Compare computational binding affinities with experimental ΔG values. Address discrepancies by refining force fields or incorporating solvent effects .

Q. What strategies mitigate reproducibility issues in this compound’s cytotoxicity assays?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and pre-treat this compound to rule out solvent interference (e.g., DMSO cytotoxicity). Use high-content screening (HCS) to quantify multiple endpoints (e.g., apoptosis, oxidative stress) and validate findings across independent labs .

Q. How can researchers ethically address interspecies variability in this compound’s metabolic pathways?

Methodological Answer: Adopt the 3Rs principle (Replacement, Reduction, Refinement) for animal studies. Use in silico models (e.g., physiologically based pharmacokinetic modeling) to predict human metabolism, then validate with microdosing trials. Include ethical justifications in Institutional Review Board (IRB) submissions, citing prior contradictory animal data .

Q. Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing non-linear responses in this compound’s bioactivity?

Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets. For dose-response curves, use nonlinear regression (e.g., Hill equation) and report EC₅₀/IC₅₀ values with 95% confidence intervals. Use tools like GraphPad Prism to visualize variability and outliers .

Q. How should researchers report negative or inconclusive results in this compound studies?

Methodological Answer: Follow the "MUST" criteria (Methodology, Unbiased reporting, Statistical rigor, Transparency). Publish negative results in preprint repositories or journals specializing in null findings (e.g., PLOS ONE). Differentiate between true negatives (e.g., no effect at tested concentrations) and methodological limitations (e.g., insufficient sensitivity) .

Q. Ethical & Methodological Compliance

Q. What protocols ensure compliance with ethical guidelines for this compound research involving human tissues?

Methodological Answer: Obtain informed consent for tissue use, specifying this compound’s experimental nature. Follow Helsinki Declaration guidelines for anonymization and data storage. Include a statement in manuscripts confirming ethics committee approval and consent processes .

Properties

CAS No. |

72264-71-2 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[(1S,3R,4S,7R,9R,10R,11S,13R)-4,9,13-trimethyl-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C20H30O5/c1-6-10(2)17(21)24-15-9-19(5)20(25-19)8-13-12(4)18(22)23-14(13)7-11(3)16(15)20/h10-16H,6-9H2,1-5H3/t10-,11+,12-,13+,14+,15-,16+,19+,20-/m0/s1 |

InChI Key |

ZNGHAWGHVJXQJS-XDMDFCAASA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@]2([C@]3([C@@H]1[C@@H](C[C@@H]4[C@H](C3)[C@@H](C(=O)O4)C)C)O2)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC2(C3(C1C(CC4C(C3)C(C(=O)O4)C)C)O2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.